molecular formula C11H14N2S B14605145 3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine CAS No. 61021-80-5

3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine

Cat. No.: B14605145
CAS No.: 61021-80-5
M. Wt: 206.31 g/mol
InChI Key: ZFNRKNCSGAIMAP-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(1H-indol-3-ylthio)- is a compound that belongs to the class of amines and indole derivatives. This compound is characterized by the presence of a propanamine group attached to an indole ring through a sulfur atom. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

The synthesis of 1-Propanamine, 3-(1H-indol-3-ylthio)- typically involves the reaction of 3-(1H-indol-3-ylthio)propanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Propanamine, 3-(1H-indol-3-ylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Scientific Research Applications

1-Propanamine, 3-(1H-indol-3-ylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(1H-indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Propanamine, 3-(1H-indol-3-ylthio)- can be compared with other similar compounds, such as:

Properties

CAS No.

61021-80-5

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-(1H-indol-3-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H14N2S/c12-6-3-7-14-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7,12H2

InChI Key

ZFNRKNCSGAIMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCCN

Origin of Product

United States

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